1-Pentyl-4-phenylpiperidine-2,6-dione
Description
Properties
CAS No. |
54946-30-4 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-pentyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H21NO2/c1-2-3-7-10-17-15(18)11-14(12-16(17)19)13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |
InChI Key |
ODZCNVRRVSTLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoacridine-5,6-dione Derivatives
Benzoacridine-5,6-dione derivatives (e.g., compounds 6b, 7b) share a fused tricyclic dione core and exhibit potent antiproliferative activity against MCF-7 breast cancer cells (IC50: 5.4–47.99 μM) . Steric hindrance, a critical factor in reactivity and binding (as noted in naphthoquinone derivatives ), could also differ significantly between these two classes due to the piperidine ring’s conformational flexibility compared to the planar benzoacridine system.
Pyridine-2,6-dione Derivatives
4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione () features a pyridine-dione core with methoxyphenyl and phenyl substituents. The methoxy group in the pyridine derivative may contribute to electron-donating effects, unlike the electron-neutral pentyl group in the target compound.
Steroid-Based Diones
Ergost-25-ene-3,6-dione, a steroid-derived dione, demonstrates superior binding affinity to BRCA1-associated breast cancer targets compared to doxorubicin . While 1-pentyl-4-phenylpiperidine-2,6-dione lacks the steroid backbone, its phenyl and pentyl groups may mimic hydrophobic interactions observed in steroid-protein binding. Pharmacokinetically, both compounds exhibit ADMET properties comparable to doxorubicin, suggesting that dione moieties enhance metabolic stability .
Flavanol-Related Diones
Dipyrano[2,3-f:2',3'-h]chromene-2,6-dione derivatives () are complex flavanol analogs with multiple hydroxyl and dihydroxyphenylpropanoid substituents. These compounds likely exhibit antioxidant activity, whereas this compound’s simpler structure may prioritize target-specific interactions over broad-spectrum reactivity.
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Core Structure Impact : The piperidine-2,6-dione core may offer conformational flexibility advantageous for target engagement, whereas rigid systems like benzoacridine-dione favor DNA intercalation .
- Substituent Effects : Aliphatic chains (e.g., pentyl) could enhance solubility, while aromatic groups (e.g., phenyl) may stabilize π-π interactions in binding pockets .
Q & A
Q. What are the recommended safety protocols for handling 1-Pentyl-4-phenylpiperidine-2,6-dione in laboratory settings?
Answer:
Q. What synthetic routes are commonly employed to prepare piperidine-2,6-dione derivatives?
Answer:
- Core Synthesis : Piperidine-2,6-diones are often synthesized via cyclization of substituted glutarimides or via condensation reactions. For example:
- Characterization : Confirm structure using FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹), ¹H NMR (e.g., δ 4.0–4.5 ppm for CH₂ groups adjacent to carbonyls), and elemental analysis .
Q. How can researchers validate the purity of synthesized this compound?
Answer:
- Analytical Techniques :
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., derivatives like 1-(3-nitrophenyl)piperidine-2,6-dione melt at 130–134°C ).
- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess purity.
- Spectroscopy : Ensure NMR peaks align with expected proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) .
Advanced Research Questions
Q. How can structural modifications to the piperidine-2,6-dione scaffold enhance its pharmacological activity?
Answer:
- Rational Design :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-phenyl position to modulate electron density and binding affinity .
- Hybridization Strategies : Combine the piperidine-2,6-dione core with bioactive fragments (e.g., propanamide linkers or benzyl groups) to target enzymes like LSD1 or aromatase .
- Case Study : 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione derivatives showed inhibitory activity against human placental aromatase, suggesting potential for estrogen-dependent disease therapy .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between batches?
Answer:
- Troubleshooting Steps :
- Reproducibility Check : Verify reaction conditions (temperature, solvent purity) and stoichiometry.
- Isomeric Contamination : Use 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out tautomeric forms.
- Crystallography : Resolve ambiguous structures via X-ray diffraction, as done for methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate derivatives .
- Example : Inconsistent ¹H NMR δ 4.0–4.5 ppm signals may arise from conformational flexibility; stabilize via salt formation or low-temperature NMR .
Q. What methodologies are recommended for evaluating the anticancer potential of this compound derivatives?
Answer:
Q. How can computational tools aid in optimizing the pharmacokinetic properties of piperidine-2,6-dione derivatives?
Answer:
- ADMET Prediction :
- Molecular Dynamics : Simulate binding to target proteins (e.g., LSD1) to refine substituent positioning for enhanced affinity .
Data Contradictions and Gaps
Q. How should researchers proceed when ecological toxicity data for this compound is unavailable?
Answer:
- Testing Recommendations :
- Acute Toxicity : Perform OECD 203 (fish) or 207 (daphnia) tests to determine LC₅₀ values.
- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess persistence.
- Precautionary Measures : Assume high bioaccumulation potential (logP >3.5) and restrict disposal to controlled incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
